1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common synthetic route includes the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The carboxylic acid group is introduced through subsequent reactions, often involving carboxylation or oxidation processes. Industrial production methods may utilize continuous flow microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is utilized in the development of herbicides and pesticides, contributing to agricultural advancements
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. In biological systems, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared to other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group, but differing in its overall structure and applications.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a dichlorophenyl group, used as an intermediate in the synthesis of herbicides.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13/h2-5H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCBXHSOMDSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561200 | |
Record name | 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126067-88-7, 126067-48-9 | |
Record name | 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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